2-Cyclopropyl-2-fluoropropan-1-amine
Description
2-Cyclopropyl-2-fluoropropan-1-amine is a fluorinated secondary amine featuring a cyclopropyl substituent and a fluorine atom on the second carbon of a propane backbone. Its structure (NH₂-CH(C₃H₅)(F)-CH₃) combines the steric effects of the cyclopropyl group with the electronic influence of fluorine.
Key features:
Properties
IUPAC Name |
2-cyclopropyl-2-fluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c1-6(7,4-8)5-2-3-5/h5H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZKENORNMIBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
A. Drug Development
2-Cyclopropyl-2-fluoropropan-1-amine has been investigated as a potential precursor in the synthesis of novel pharmacological agents. The fluorine atom's presence enhances metabolic stability and bioavailability, making it a valuable component in drug design. Fluorinated compounds often exhibit improved binding affinities for biological targets due to the electron-withdrawing nature of fluorine, which can influence the compound's lipophilicity and overall pharmacokinetic properties .
B. Central Nervous System Disorders
Research indicates that derivatives of this compound may act as selective agonists for serotonin receptors, particularly the 5-HT2C receptor. This receptor is a promising target for treating conditions such as obesity, schizophrenia, and drug addiction . Studies have shown that modifications to the cyclopropane structure can lead to compounds with enhanced potency and selectivity against various serotonin receptor subtypes .
Biological Research Applications
A. Interaction with Biological Targets
The compound's ability to interact with specific biomolecules is under investigation for its therapeutic potential. For instance, studies have demonstrated that fluorinated cyclopropane derivatives can modulate enzyme activity and receptor interactions, which is crucial for developing treatments for neurological disorders .
B. Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding how structural modifications affect biological activity. Research has shown that introducing fluorine into the cyclopropane ring can enhance selectivity for the 5-HT2C receptor while minimizing unwanted interactions with other receptor subtypes . This specificity is vital for reducing side effects associated with broader-spectrum agents.
Synthesis and Chemical Properties
A. Synthetic Routes
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with readily available cyclopropylamine and fluorinated propanamines.
- Reaction Conditions : Controlled conditions are employed to facilitate reactions, often utilizing solvents and catalysts to optimize yield.
- Purification : Advanced techniques such as distillation and crystallization are used to achieve high purity levels in the final product.
B. Chemical Reactivity
The compound exhibits various chemical reactivities, including oxidation, reduction, and substitution reactions. These properties allow it to serve as a versatile building block in organic synthesis .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study on 5-HT2C Agonists | Identified compounds with high selectivity for 5-HT2C receptors | Potential for developing treatments for CNS disorders |
| SAR Analysis | Modifications in fluorination improved binding affinity | Insights into optimizing drug candidates |
| Inhibition Studies | Demonstrated efficacy against specific enzymes | Possible applications in targeted therapies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural and functional differences between 2-cyclopropyl-2-fluoropropan-1-amine and related compounds:
Key Insights from Comparisons :
Fluorine vs. Non-Fluorinated Analogs: Fluorine’s electronegativity in this compound may enhance its metabolic stability and binding affinity compared to non-fluorinated analogs like 2-cyclopropyl-2-phenylethan-1-amine .
Cyclopropyl vs. Aromatic Substituents :
- Cyclopropyl groups impose steric constraints that can alter reaction pathways or receptor interactions. For example, 1-cyclopropyl-2-(2-methylphenyl)ethanamine’s safety data () highlights handling precautions relevant to cyclopropyl-containing amines .
- Aromatic substituents (e.g., phenyl, fluorophenyl) typically enhance lipophilicity, whereas cyclopropyl groups balance strain and hydrophobicity .
Preparation Methods
Cyclopropanation and Fluorination Routes
One common route to fluorinated cyclopropyl amines involves the synthesis of fluorinated cyclopropyl ketones or precursors, followed by reductive amination or nucleophilic substitution to introduce the amine group.
Example: Preparation of 1-(3-benzylsulfanylpyridin-2-yl)-2-fluoropropan-1-one as a key intermediate, which can be processed further to yield fluorinated amines. This involves copper-catalyzed substitution reactions in dimethyl sulfoxide with benzyl mercaptan and potassium carbonate, followed by purification steps such as silica gel chromatography, achieving yields around 61%.
Comparative methods include the preparation of 2-cyano-3-isopropylsulfanylpyridine intermediates via reactions of sodium hydride with isopropanthiol and 2-cyano-3-bromopyridine, followed by further transformations to fluorinated ketones.
These methods highlight the importance of preparing fluorinated ketone intermediates that serve as precursors for the target amine.
Amination Techniques
Amination of fluorinated ketones or halides to yield fluorinated amines can be achieved by:
- Chemoselective nucleophilic substitution of halogenated intermediates with ammonia or primary amines under controlled conditions.
- Use of amine salts or free bases in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
- Catalysis by bases such as triethylamine or diisopropylethylamine to facilitate substitution.
For example, in the synthesis of related fluorinated compounds, a general procedure involves treating dichloride intermediates with amines in DMF at room temperature, followed by aqueous work-up and chromatographic purification to isolate the amine product.
Cyclopropane Ring-Opening and Functionalization
Alternative approaches include ring-opening reactions of donor-acceptor cyclopropanes with nucleophiles such as cyanide ions, followed by functional group transformations to install amine groups.
Methods using trimethylsilyl cyanide and Lewis acid catalysis (e.g., tris(pentafluorophenyl)borane) enable ring-opening of cyclopropanes to yield intermediates that can be converted into amines.
Microwave-assisted reactions and controlled temperature protocols enhance the efficiency and selectivity of these transformations.
These strategies are valuable for modifying cyclopropyl substrates to incorporate fluorine and amine functionalities.
Comparative Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Copper-catalyzed substitution | 1-(3-Chloropyridin-2-yl)-2-fluoropropan-1-one, benzyl mercaptan, CuO, K2CO3, DMSO, rt | 61 | Mild conditions, good selectivity | Requires purification by chromatography |
| Sodium hydride thiol substitution | Sodium hydride, isopropanthiol, 2-cyano-3-bromopyridine, THF, reflux | 90 | High yield, straightforward | Use of reactive sodium hydride |
| Amination of dichloride intermediates | 5,7-dichloro triazolopyrimidines, amines, DMF, r.t. | Moderate to good | Chemoselective, versatile amine scope | Requires careful control of conditions |
| Ring-opening with TMSCN and Lewis acid catalysis | Cyclopropane, TMSCN, B(C6F5)3, HFIP, rt to 50 °C | Variable (up to ~41% in related systems) | Efficient ring-opening, mild conditions | Moderate yields, specialized catalysts |
Detailed Research Findings
The copper-catalyzed substitution method allows for the preparation of fluorinated pyridyl ketones, which can be further converted to amines. This method benefits from mild reaction conditions and relatively high yields around 60%.
Sodium hydride-mediated thiol substitutions provide a robust route to sulfanyl-substituted pyridines, which are useful intermediates in fluorinated amine synthesis, with yields up to 90%.
Amination of dichloride intermediates derived from triazolopyrimidines demonstrates the utility of selective nucleophilic substitution to install amine groups on fluorinated heterocycles, with moderate to good yields and broad amine scope.
Ring-opening of donor-acceptor cyclopropanes with trimethylsilyl cyanide under Lewis acid catalysis offers a novel approach to access functionalized amines, although yields can vary and require optimization.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-Cyclopropyl-2-fluoropropan-1-amine to maximize yield and purity?
- Methodological Answer : Optimize reaction parameters such as solvent polarity (e.g., dichloromethane or toluene), temperature (controlled stepwise heating), and catalyst loading (e.g., palladium or chiral catalysts). Purification via recrystallization or column chromatography can enhance purity .
- Example Table :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Toluene/DCM | High selectivity |
| Temperature | 60–80°C | Avoids side reactions |
| Catalyst | Pd(OAc)₂ | Accelerates cyclopropanation |
Q. What strategies are effective for controlling stereochemistry during synthesis?
- Methodological Answer : Use chiral auxiliaries or enantioselective catalysts (e.g., Rh₂(OAc)₄) to direct stereochemistry. Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) can isolate desired enantiomers .
Q. Which analytical techniques reliably characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm cyclopropane ring integrity and fluorine/amine group positions via ¹H/¹³C/¹⁹F NMR .
- LC-MS : Verify molecular weight and purity (e.g., [M+H⁺] = 158.1).
- X-ray Crystallography : Resolve absolute stereochemistry for chiral centers .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in fluorination reaction outcomes?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies or computational modeling (DFT) to identify rate-limiting steps. Compare fluorinating agents (e.g., Selectfluor vs. DAST) under varying pH conditions to reconcile discrepancies in regioselectivity .
Q. What computational approaches predict binding affinity with neurological receptors?
- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against serotonin or dopamine receptors. Validate predictions with molecular dynamics (MD) simulations (GROMACS) and QSAR models to correlate structural features (e.g., cyclopropane strain) with activity .
- Example Table :
| Receptor | Computational Tool | Key Structural Insight |
|---|---|---|
| 5-HT₁A | AutoDock Vina | Fluorine enhances π-π stacking |
| D₂ Dopamine | GROMACS | Cyclopropane rigidity improves fit |
Q. How to design experiments for metabolic pathway elucidation in preclinical models?
- Methodological Answer : Administer isotopically labeled (¹⁴C or ¹⁸F) compound to rodents. Use LC-HRMS to identify phase I/II metabolites. Cross-reference with cytochrome P450 inhibition assays to map enzymatic pathways .
Q. What statistical methods address biological activity discrepancies across studies?
- Methodological Answer : Apply multivariate analysis (PCA) to isolate variables (e.g., assay type, cell line). Conduct meta-analysis of IC₅₀ data using random-effects models to quantify heterogeneity .
Key Considerations for Experimental Design
- Contradiction Analysis : Compare synthetic routes (e.g., cyclopropanation vs. ring-opening) for byproduct profiles using GC-MS .
- Receptor Interaction Studies : Use SPR (surface plasmon resonance) to quantify binding kinetics (kₐ/kₐ) and correlate with functional assays (cAMP inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
